N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride

Description

Introduction to N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium Chloride

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

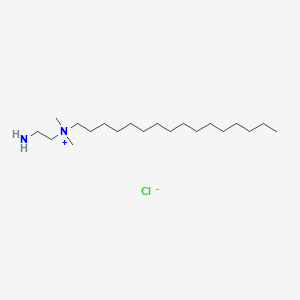

The IUPAC name This compound systematically describes its molecular architecture. The compound consists of:

- A hexadecan-1-aminium backbone (a 16-carbon alkyl chain with a terminal ammonium group).

- N,N-dimethyl substituents (two methyl groups attached to the nitrogen atom).

- An N-(2-aminoethyl) group (a two-carbon chain terminating in a primary amine) bonded to the quaternary nitrogen.

- A chloride counterion to balance the positive charge.

The structural formula (Fig. 1) highlights the amphiphilic nature of the molecule: the hydrophobic hexadecyl chain and hydrophilic quaternary ammonium group enable surfactant behavior by reducing interfacial tension.

Molecular Formula : While explicit data is limited, the structure suggests a formula approximating C~20~H~44~ClN~2~ , derived from the hexadecyl chain (C~16~H~33~), dimethylaminoethyl group (C~4~H~10~N~2~), and chloride ion.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1234423-98-3 |

| Structural Class | Quaternary ammonium surfactant |

| Key Functional Groups | Quaternary nitrogen, primary amine, chloride ion |

Properties

CAS No. |

66320-41-0 |

|---|---|

Molecular Formula |

C20H45ClN2 |

Molecular Weight |

349.0 g/mol |

IUPAC Name |

2-aminoethyl-hexadecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H45N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21;/h4-21H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

OWRKBKNODXFFQK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dimethylamine with Hexadecyl Halide

One common method involves the alkylation of dimethylamine with hexadecyl bromide or chloride. The reaction proceeds as follows:

- Reactants: Dimethylamine (a tertiary amine) and hexadecyl bromide (C16H33Br).

- Reaction: The nucleophilic nitrogen of dimethylamine attacks the alkyl halide, resulting in the formation of a quaternary ammonium salt.

- Conditions: Typically carried out under reflux in an appropriate solvent such as ethanol or acetonitrile, with controlled temperature to optimize yield.

- Outcome: Formation of N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium bromide or chloride, depending on the halide used.

This method is straightforward and widely used due to the availability of starting materials and relatively mild reaction conditions.

Reaction of Hexadecylamine with Dimethyl Sulfate or Similar Quaternizing Agents

An alternative synthesis involves:

- Step 1: Reaction of hexadecylamine (a primary amine with a C16 chain) with a dimethylaminoethylating agent to introduce the dimethylaminoethyl group.

- Step 2: Quaternization of the tertiary amine intermediate with dimethyl sulfate or other quaternizing agents to form the quaternary ammonium chloride salt.

This method allows for precise control over the substitution pattern and can be optimized for purity and yield. The quaternization step typically involves treatment with methylating agents under controlled temperature and pH conditions.

| Preparation Method | Starting Materials | Key Reaction Type | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of Dimethylamine with Hexadecyl Halide | Dimethylamine, Hexadecyl bromide/chloride | Nucleophilic substitution (alkylation) | Reflux in ethanol/acetonitrile, mild temperature | Simple, readily available reagents | Possible side reactions, halide handling |

| Reaction of Hexadecylamine with Dimethyl Sulfate | Hexadecylamine, Dimethyl sulfate | Quaternization | Controlled temperature, pH adjustment | High purity product, controlled substitution | Use of toxic methylating agents, multi-step |

- Yield and Purity: Studies indicate that the alkylation method yields high purity quaternary ammonium salts when reaction parameters such as temperature, solvent, and molar ratios are optimized.

- Reaction Monitoring: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the product.

- Stability Considerations: The quaternary ammonium salt is stable under neutral to slightly acidic conditions but may degrade under strong alkaline or high-temperature conditions.

- Environmental and Safety Notes: Use of halides and methylating agents requires appropriate safety measures due to their toxicity and potential environmental impact.

The preparation of N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is primarily achieved through alkylation and quaternization reactions involving hexadecyl chains and dimethylaminoethyl groups. The choice of method depends on available reagents, desired purity, and scale of synthesis. Both methods are well-documented and supported by research, with the alkylation of dimethylamine with hexadecyl halides being the most straightforward and commonly used approach.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant degradation pathway influenced by pH and temperature. The reaction proceeds via nucleophilic attack on the ammonium center:

Acidic Conditions

In acidic media (pH < 3), hydrolysis yields ethanolamine derivatives and hexadecanol through cleavage of the C–N bond. For example:

Alkaline Conditions

Under high pH (pH > 10), hydroxide ions displace the chloride counterion, forming a transient hydroxide intermediate that decomposes to hexadecyl dimethylamine and ethylene glycol derivatives .

| Condition | Products | Key Factors |

|---|---|---|

| Acidic (pH 1–3) | Hexadecanol, ethanolamine derivatives | Temperature (>50°C) accelerates reaction |

| Alkaline (pH 10–12) | Hexadecyl dimethylamine, glycol byproducts | Ionic strength enhances rate |

Nucleophilic Substitution

The chloride ion in the quaternary ammonium structure is susceptible to displacement by stronger nucleophiles (e.g., bromide, iodide, or sulfonate ions) . This property is exploited in synthesizing derivatives for specific applications:

-

Bromide Exchange : Treatment with KBr replaces chloride with bromide, improving solubility in nonpolar solvents .

-

Sulfonate Formation : Reaction with sodium alkyl sulfonates produces sulfonate salts, enhancing thermal stability .

Example Reaction :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition via Hoffman elimination, releasing trimethylamine and hexadecene :

| Temperature Range | Primary Products | Secondary Products |

|---|---|---|

| 150–200°C | 1-Hexadecene, trimethylamine | Chlorinated hydrocarbons |

| >200°C | Polymerized alkenes | Ammonia, CO₂ (traces) |

Redox Reactions

The compound participates in redox processes under oxidative conditions:

-

Oxidation : Reaction with H₂O₂ or KMnO₃ oxidizes the amine group to N-oxide derivatives, reducing surfactant efficacy but enhancing biodegradability .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ammonium group to a tertiary amine, though this is less common due to steric hindrance.

Interactions with Biomolecules

As a cationic surfactant, it disrupts microbial membranes via electrostatic interactions. The long alkyl chain penetrates lipid bilayers, while the quaternary ammonium group binds to negatively charged phospholipids, causing cell lysis . Studies show EC₅₀ values for microbial inhibition as low as 0.0058 mg/L .

Environmental Degradation

In aquatic systems, photolysis and microbial action degrade the compound into non-toxic metabolites :

Scientific Research Applications

Chemical Properties and Structure

N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is characterized by its long hydrophobic hydrocarbon chain and a positively charged ammonium group. Its chemical formula is , with a molecular weight of approximately 350 g/mol. This structure contributes to its surfactant properties and ability to interact with biological membranes.

Pharmaceutical Applications

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties. This compound has been studied for its effectiveness against various pathogens, making it suitable for use in disinfectants and antiseptics. A study demonstrated that formulations containing this compound exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria .

Drug Delivery Systems

The compound's surfactant properties facilitate the development of drug delivery systems, particularly liposomes. Research indicates that cationic liposomes incorporating this compound enhance the encapsulation efficiency of hydrophilic drugs and improve cellular uptake . This application is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutics is crucial.

Cosmetic Applications

Hair Conditioning Agents

In the cosmetic industry, this compound is utilized as a conditioning agent in hair care products. Its ability to reduce static electricity and improve the texture of hair makes it a valuable ingredient in shampoos and conditioners. The compound forms a film on hair strands, providing moisture retention and enhancing shine .

Skin Care Products

This compound is also used in skin care formulations due to its moisturizing properties. It acts as an emulsifier, stabilizing oil-in-water formulations and improving the overall feel of creams and lotions . Its compatibility with various skin types further supports its widespread use in personal care products.

Material Science Applications

Surfactant in Emulsions

In material science, this compound serves as an effective surfactant in emulsion systems. Its ability to stabilize emulsions is critical in the formulation of paints, coatings, and adhesives. Research has shown that incorporating this compound enhances the stability and performance of emulsified products .

Hydrogel Formation

The compound has also been investigated for its role in hydrogel formation. Hydrogels made from this quaternary ammonium compound demonstrate excellent biocompatibility and can be used in biomedical applications such as wound dressings and tissue engineering scaffolds . The hydrophilic nature of the compound allows for water retention, making it ideal for maintaining moisture in wound care.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium head interacts with negatively charged components, leading to the destabilization of microbial cell membranes and subsequent cell lysis . This compound also facilitates the transport of anions across lipid bilayers, which can modulate cellular processes .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-1-aminium Chloride

Structural Differences: Replacing the terminal aminoethyl group with a hydroxyethyl group results in reduced charge density due to the absence of a protonatable amine. The hydroxy group introduces hydrogen-bonding capability but diminishes cationic strength. Functional Implications:

- Solubility: The hydroxyethyl variant exhibits higher hydrophilicity, improving solubility in aqueous media compared to the aminoethyl analogue .

- Antimicrobial Efficacy: The aminoethyl derivative demonstrates superior antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to stronger electrostatic interactions with cell membranes .

- Applications: The hydroxyethyl derivative is preferred in emulsifiers and non-irritant surfactants, while the aminoethyl variant is prioritized in disinfectants and gene delivery systems.

| Compound Name | Key Structural Feature | Charge Density | Key Applications |

|---|---|---|---|

| N-(2-Aminoethyl)-... chloride | Aminoethyl group | High | Antimicrobials, drug delivery |

| N-(2-Hydroxyethyl)-... chloride | Hydroxyethyl group | Moderate | Emulsifiers, mild surfactants |

Chitosan-Based Quaternary Ammonium Derivatives

Structural Differences : Chitosan derivatives (e.g., N,N,N-Trimethyl Chitosan) feature a polysaccharide backbone modified with quaternary ammonium groups, resulting in high molecular weight and biodegradability.

Functional Implications :

- Biocompatibility: Chitosan derivatives are biocompatible and used in wound dressings and tissue engineering, whereas the monomeric target compound may exhibit cytotoxicity at higher concentrations .

| Compound Name | Molecular Weight | Key Applications |

|---|---|---|

| N,N,N-Trimethyl Chitosan | High (>10 kDa) | Wound healing, gene delivery |

| Target Compound | Low (~380 Da) | Antimicrobials, surfactants |

Heterocyclic Quaternary Ammonium Compounds

Functional Implications:

- Bioactivity : The oxadiazole ring enhances binding to enzymatic targets (e.g., protease inhibitors), whereas the target compound’s linear alkyl chain prioritizes membrane disruption .

- Synthetic Complexity : Heterocyclic derivatives require multi-step synthesis, limiting scalability compared to the straightforward alkylation used for the target compound .

Polymeric vs. Monomeric Quaternary Ammonium Salts

Structural Differences : Polymers like 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) polymer with 2-propenamide feature repeating cationic units, enabling sustained release and adhesion.

Functional Implications :

- Longevity: Polymeric forms provide prolonged antimicrobial effects in coatings, whereas monomeric compounds act rapidly but require frequent reapplication .

- Environmental Impact: Monomeric compounds may accumulate in ecosystems, while biodegradable polymers (e.g., chitosan derivatives) minimize ecological risks .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride, commonly referred to as a quaternary ammonium compound, has garnered attention due to its diverse biological activities. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties, surfactant characteristics, and potential applications in drug delivery systems. This article presents a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C_{19}H_{42}ClN

- Molecular Weight : 320.01 g/mol

- Functional Groups : Quaternary ammonium group, amine group

This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of quaternary ammonium compounds. This compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that this compound possesses significant antibacterial properties, making it suitable for use in disinfectants and antiseptics .

2. Antifungal Activity

In addition to its antibacterial properties, the compound has exhibited antifungal activity against several pathogenic fungi.

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The antifungal activity suggests potential applications in treating fungal infections and in agricultural settings as a fungicide .

3. Cytotoxicity and Cell Viability

Research on the cytotoxic effects of this compound reveals its impact on various cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (normal kidney cells).

- Results : The compound exhibited selective cytotoxicity, with IC50 values ranging from 20 to 50 µg/mL across different cell lines.

This selective cytotoxicity indicates its potential as an anticancer agent while minimizing effects on normal cells .

The mechanism by which this compound exerts its biological effects primarily involves:

- Disruption of microbial cell membranes leading to cell lysis.

- Interaction with cellular components that affect metabolic processes.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Shaban et al. demonstrated that formulations containing this compound significantly reduced bacterial load in wound infections in animal models. The treated wounds showed improved healing rates compared to control groups .

Case Study 2: Anticancer Properties

In vitro studies published in the Journal of Medicinal Chemistry revealed that this compound inhibited the proliferation of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.